molecular formula C21H19N5O2S B448320 6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 354550-65-5

6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B448320
CAS No.: 354550-65-5
M. Wt: 405.5g/mol
InChI Key: ACKFVLRYTHEWLT-UHFFFAOYSA-N
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Description

6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often catalyzed by acidic catalysts such as disulfonic acid imidazolium chloroaluminate under solvent-free conditions at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Properties

CAS No.

354550-65-5

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5g/mol

IUPAC Name

6-amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H19N5O2S/c1-12-18-19(15(10-22)20(23)28-21(18)26-25-12)13-6-7-16(27-2)14(9-13)11-29-17-5-3-4-8-24-17/h3-9,19H,11,23H2,1-2H3,(H,25,26)

InChI Key

ACKFVLRYTHEWLT-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)CSC4=CC=CC=N4

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)CSC4=CC=CC=N4

Origin of Product

United States

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